tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: Similar in structure but contains an indole ring instead of a pyrazole ring.
Tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: Contains a pyrrolidine ring and a phenyl group.
Tert-butyl ®-(1-(3-bromophenyl)propan-2-yl)carbamate: Contains a bromophenyl group instead of a nitro group.
Uniqueness
Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to the presence of the nitro group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar carbamates.
Biological Activity
tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is a compound belonging to the pyrazole class, recognized for its diverse applications in organic synthesis and medicinal chemistry. Its structural features, including a nitro group and a tert-butyl carbamate moiety, contribute to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C11H18N4O4 with a molecular weight of 270.29 g/mol. The structural characteristics include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Nitro group : Positioned at the 3-position, which may enhance reactivity.
- tert-butyl carbamate group : Contributes to solubility and stability.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to oxidative stress and inflammation. The nitro group can participate in redox reactions, influencing enzyme activity.
- Receptor Modulation : It may modulate receptor functions by engaging in hydrogen bonding with specific proteins, thereby altering their activity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown promise as antimicrobial agents, potentially effective against various bacterial strains.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Tert-butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate | Nitro group at position 4 | Different substitution pattern affecting reactivity |
Tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate | Nitro group at position 3 | Variations in biological activity due to position |
Tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate | Methyl instead of isopropyl group | Distinct interactions due to different alkyl substituents |
This table underscores how variations in substitution patterns can influence both chemical reactivity and biological activity.
Antimicrobial Studies
In one study, derivatives of pyrazole compounds were evaluated for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 µg/mL for several derivatives, suggesting that modifications could enhance efficacy .
Enzyme Inhibition Studies
Another study focused on the inhibition of the p38 MAPK pathway, which is crucial in inflammatory responses. The compound demonstrated an IC50 value of 53 nM on p38 enzyme inhibition, indicating significant potential for anti-inflammatory applications . Further investigations into its mechanism revealed that it could inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells with an IC50 value of 820 nM .
Properties
Molecular Formula |
C11H18N4O4 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
tert-butyl N-(5-nitro-2-propan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-8(6-9(13-14)15(17)18)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,16) |
InChI Key |
PCTSKRLCMYGDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.